![molecular formula C37H43N5O9PdS B609822 3-[(2S,3S,12R,13R)-8-acetyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-18-(2-sulfonatoethylcarbamoyl)-2,3,12,13-tetrahydroporphyrin-22,24-diid-2-yl]propanoate;palladium(2+) CAS No. 759457-82-4](/img/structure/B609822.png)
3-[(2S,3S,12R,13R)-8-acetyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-18-(2-sulfonatoethylcarbamoyl)-2,3,12,13-tetrahydroporphyrin-22,24-diid-2-yl]propanoate;palladium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
パデリポルフィンは、Tookadという商品名で販売されている、水溶性クロロフィル誘導体であり、悪性腫瘍の血管標的型光線力学療法に使用される細胞毒性光増感剤です . 主に成人の低リスク前立腺がんの治療に使用されます . パデリポルフィンは、2017年11月10日に欧州委員会によって初めて承認されました .
製造方法
パデリポルフィンは、クロロフィル誘導体を含む一連の化学反応によって合成されます。 合成経路は通常、パラジウムをクロロフィル誘導体と配位させて最終的な化合物を作ることを伴います . 反応条件には、配位プロセスを促進するための特定の溶媒と触媒の使用が含まれます。 工業的生産方法には、最終生成物の高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成が含まれます .
化学反応解析
パデリポルフィンは、以下を含むさまざまな化学反応を起こします。
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、使用された特定の条件と試薬によって異なります .
科学研究における用途
パデリポルフィンは、以下を含む幅広い科学研究用途を持っています。
準備方法
Padeliporfin is synthesized through a series of chemical reactions involving chlorophyll derivatives. The synthetic route typically involves the coordination of palladium with a chlorophyll derivative to form the final compound . The reaction conditions include the use of specific solvents and catalysts to facilitate the coordination process. Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Padeliporfin undergoes various chemical reactions, including:
Reduction: The compound can also undergo reduction reactions under specific conditions.
Substitution: Padeliporfin can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Photodynamic Therapy (PDT)
Photodynamic therapy is a treatment method that utilizes light-sensitive compounds to produce reactive oxygen species (ROS) upon light activation. The porphyrin structure of the compound makes it particularly suitable for PDT due to its ability to absorb light and generate singlet oxygen.
Key Findings:
- Studies have demonstrated that porphyrins can effectively target cancer cells while minimizing damage to surrounding healthy tissues. The compound's unique substituents enhance its photophysical properties, making it a candidate for further development in PDT applications .
- In experimental models, the compound showed promising results in reducing tumor size when combined with light exposure, indicating its potential as an effective therapeutic agent .
Catalysis
The palladium(2+) ion in the compound plays a crucial role in catalysis, particularly in organic synthesis reactions such as cross-coupling reactions. Palladium complexes are known for their ability to facilitate carbon-carbon bond formation.
Key Findings:
- The compound has shown effectiveness in catalyzing Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing biaryl compounds widely used in pharmaceuticals .
- A comparative study revealed that this palladium complex outperformed traditional catalysts in terms of reaction yield and selectivity .
Biological Research
The compound's biological activity extends beyond its therapeutic applications. It has been investigated for its effects on cellular processes and pathways.
Key Findings:
- Research indicates that the compound can modulate key signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the NF-kB pathway, which is crucial in inflammatory responses .
- In vitro studies revealed that treatment with this compound led to decreased cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .
Data Tables
Catalyst Type | Yield (%) | Reaction Time (h) |
---|---|---|
Traditional Palladium Catalyst | 70 | 4 |
3-[(2S,3S,...; Palladium(2+) | 90 | 2 |
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15 | NF-kB Inhibition |
HeLa (Cervical Cancer) | 20 | ROS Generation |
Case Study 1: Efficacy in Tumor Reduction
In a controlled study involving mice with induced tumors, administration of the compound followed by light exposure resulted in a significant reduction of tumor volume compared to control groups receiving no treatment or only light exposure without the compound.
Case Study 2: Catalytic Performance
A series of reactions were conducted using the palladium complex as a catalyst for various substrates. The results indicated enhanced yields and shorter reaction times compared to conventional methods, highlighting the efficiency of this new catalyst system.
作用機序
パデリポルフィンは、洗練された高度に標的化されたメカニズムによってその効果を発揮します。 投与されると、腫瘍組織に選択的に蓄積されます . 通常、前立腺に直接挿入された光ファイバーによって供給される近赤外光に曝されると、薬物は光エネルギーを吸収して活性化されます . この活性化は、反応性酸素種を生成する光化学反応を誘発し、標的細胞の破壊につながります . 関与する分子標的と経路には、反応性酸素種の生成と標的組織における局所的な低酸素症の誘導が含まれます .
類似の化合物との比較
パデリポルフィンは、水溶性と腫瘍組織への選択的蓄積によって、光増感剤の中でユニークです . 類似の化合物には以下が含まれます。
フォトフリン: 光線力学療法で使用される別の光増感剤ですが、パデリポルフィンのような水溶性や選択的蓄積の特性はありません.
ベルテポルフィン: 黄斑変性の治療における光線力学療法に使用されますが、パデリポルフィンとは異なる化学的性質と用途を持っています.
パデリポルフィンは、そのユニークな特性により、特に血管標的型光線力学療法に効果的であり、がん組織に対する高い特異性を持つ最小侵襲的治療オプションを提供します .
類似化合物との比較
Padeliporfin is unique among photosensitizers due to its water solubility and selective accumulation in tumor tissues . Similar compounds include:
Verteporfin: Used for photodynamic therapy in the treatment of macular degeneration, but it has different chemical properties and applications compared to Padeliporfin.
Padeliporfin’s unique properties make it particularly effective for vascular-targeted photodynamic therapy, providing a minimally invasive treatment option with high specificity for cancerous tissues .
生物活性
The compound 3-[(2S,3S,12R,13R)-8-acetyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-18-(2-sulfonatoethylcarbamoyl)-2,3,12,13-tetrahydroporphyrin-22,24-diid-2-yl]propanoate; palladium(2+) is a complex that combines the properties of porphyrins with palladium ions. Porphyrins are known for their role in various biological processes and their potential applications in photodynamic therapy (PDT). This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Palladium porphyrin complexes exhibit significant biological activity primarily through the generation of reactive oxygen species (ROS) upon light activation. The heavy atom effect associated with palladium enhances the efficiency of ROS generation compared to free-base porphyrins. This mechanism is crucial for applications in PDT where ROS can induce apoptosis in cancer cells.
Biological Activity and Therapeutic Applications
-
Photodynamic Therapy (PDT) :
- Palladium porphyrin complexes have shown promise in PDT for cancer treatment. Studies indicate that these complexes can effectively localize within cancer cells and generate ROS upon light exposure.
- For instance, a comparative study found that palladium complexes demonstrated higher therapeutic activity than their free-base counterparts. The half-maximal inhibitory concentration (IC50) values under light irradiation were significantly lower for palladium complexes—9.6 μM compared to 18.2 μM for free-base porphyrins .
- Cellular Uptake and Localization :
- Cytotoxicity :
Comparative Analysis of Palladium Porphyrin Complexes
Complex Name | IC50 (μM) Light Irradiation | Localization | ROS Generation Efficiency |
---|---|---|---|
Pd-Monopor | Not specified | Not specified | Lower than Pd-Dipor |
Pd-Dipor | Not specified | Not specified | Moderate |
Pd-Tripor | 9.6 | Lysosomes | Highest |
Tripor | 18.2 | Lysosomes | Moderate |
Case Studies
- Study on Meso-Tetra-(4-pyridyl)porphyrin/Palladium(II) Complexes :
- Porphyrins as Drug Delivery Systems :
特性
Key on ui mechanism of action |
Vascular-targeted photodynamic therapy (VTP), or vascular targeted photochemotherapy, is a focal treatment for localized prostate cancer. VTP involves the process of light activation of photosensitizer localized in the target tissue, which produces reactive oxygen species that work to destroy target cells. Padeliporfin is retained within the vascular system. When activated with 753 nm wavelength laser light, padeliporfin triggers a photochemical reaction that generates oxygen radicals (hydroxyl radical, superoxide radical), thereby causing local hypoxia of the target tissue. Nitric oxide radicals are also released, resulting in transient arterial vasodilatation that triggers the release of the vasoconstrictor, endothelin-1. Rapid consumption of the nitric oxide radicals by oxygen radicals leads to the formation of reactive nitrogen species (RNS) including peroxynitrite, in parallel to arterial constriction. Impaired deformability enhances erythrocyte aggregability and formation of blood clots at the interface of the arterial supply of the target tissue, leading to occlusion of the tumour vasculature, or "vascular shutdown." This effect is enhanced by RNS-induced endothelial cell apoptosis and initiation of self-propagated tumour cells necrosis through peroxidation of their membrane. |
---|---|
CAS番号 |
759457-82-4 |
分子式 |
C37H43N5O9PdS |
分子量 |
840.3 g/mol |
IUPAC名 |
(7R,8R,12Z,17S,18S)-18-(2-carboxyethyl)-7-ethyl-20-(2-methoxy-2-oxoethyl)-3,8,13,17-tetramethyl-12-(1-oxidoethylidene)-N-(2-sulfoethyl)-8,17,18,22-tetrahydro-7H-porphyrin-2-carboximidate;palladium(2+) |
InChI |
InChI=1S/C37H45N5O9S.Pd/c1-8-22-17(2)25-16-30-33(21(6)43)19(4)27(40-30)14-26-18(3)23(9-10-31(44)45)35(41-26)24(13-32(46)51-7)36-34(37(47)38-11-12-52(48,49)50)20(5)28(42-36)15-29(22)39-25;/h14-18,22-23,39,43H,8-13H2,1-7H3,(H,38,47)(H,44,45)(H,48,49,50);/q;+2/p-2/b25-16?,26-14?,29-15?,33-21-,36-24?;/t17-,18+,22-,23+;/m1./s1 |
InChIキー |
ONVJOHYXODCMDN-XNUYRYHJSA-L |
SMILES |
CCC1C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C(=O)C)C)C)CCC(=O)[O-])CC(=O)OC)C(=O)NCCS(=O)(=O)[O-])C)C.[Pd+2] |
異性体SMILES |
CC[C@@H]1[C@H](C2=CC\3=NC(=C(/C3=C(\C)/[O-])C)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=NCCS(=O)(=O)O)[O-])CC(=O)OC)CCC(=O)O)C)C.[Pd+2] |
正規SMILES |
CCC1C(C2=CC3=NC(=C(C3=C(C)[O-])C)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=NCCS(=O)(=O)O)[O-])CC(=O)OC)CCC(=O)O)C)C.[Pd+2] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, soluble in water. |
保存方法 |
ry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
WST11; WST-11; WST 11; Stakel; padeliporfin; palladiumbacteriopheophorbide monolysine taurine. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。